molecular formula C22H20ClN3OS2 B2702035 1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 670270-30-1

1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2702035
CAS No.: 670270-30-1
M. Wt: 441.99
InChI Key: AQQNLFJJEHQQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrrole-Thienopyrimidine Conjugates

The structural fusion of pyrrole and thieno[2,3-d]pyrimidine systems originated from late 20th-century efforts to overcome limitations of monocyclic pharmacophores in oncology and inflammation. Early work by Elnagdi et al. established Gewald-type reactions as foundational for synthesizing aminothiophene precursors, which were subsequently cyclized to form thienopyrimidine cores. Parallel developments in palladium-catalyzed cross-coupling reactions enabled precise functionalization at the 3-position of pyrroles, facilitating conjugation with sulfur-containing heterocycles. A pivotal advancement occurred with the introduction of HCl-mediated amination protocols, allowing regioselective attachment of aryl amines to chlorinated pyrrolopyrimidines under mild conditions. This methodology laid the groundwork for constructing complex hybrids like the title compound, where a 4-chlorophenyl-substituted pyrrole is linked via a thioethanone bridge to a dimethylthienopyrimidine.

Table 1: Evolution of Key Synthetic Methods for Pyrrole-Thienopyrimidine Hybrids

Decade Innovation Impact
1980s Gewald reaction optimization Enabled scalable synthesis of 2-aminothiophene intermediates
1990s POCl3-mediated cyclization Facilitated thienopyrimidine ring formation from thiophene carboxamides
2000s Transition metal-catalyzed coupling Allowed C-S bond formation between pyrrole C3 and thienopyrimidine S-atoms
2010s Acid-promoted amination Improved yields in N-arylations of chlorinated heterocycles

Pharmacological Significance of Heterocyclic Hybridization

The pharmacological superiority of pyrrole-thienopyrimidine hybrids stems from synergistic electronic effects between the two aromatic systems. The pyrrole component provides a π-excessive system capable of cation-π interactions with lysine residues in kinase ATP pockets, while the thienopyrimidine acts as a hydrogen bond acceptor through its N1 and N3 atoms. This dual functionality enables simultaneous engagement with both hydrophobic and polar regions of enzyme active sites. For instance, derivatives bearing 4-chlorophenyl groups demonstrate 10-50 nM IC50 values against FLT3 tyrosine kinase, a target in acute myeloid leukemia. The hybridization approach also mitigates metabolic vulnerabilities inherent to simpler heterocycles—the thioethanone linker resists cytochrome P450-mediated oxidation, while dimethyl substituents on both rings hinder glucuronidation.

Rationale for Thioethanone Linkage in Heterocyclic Conjugation

The -(CH2)-S-(C=O)- bridge in the title compound serves three critical functions:

  • Conformational Restriction : The sp3-hybridized methane spacer imposes a 120° dihedral angle between the pyrrole and thienopyrimidine planes, optimizing spatial alignment for bisubstrate enzyme inhibition.
  • Electronic Modulation : The electron-withdrawing ketone group polarizes the sulfur atom, enhancing its hydrogen bond accepting capacity toward backbone amides in target proteins.
  • Metabolic Stability : Compared to ether or amine linkers, the thioether group demonstrates superior resistance to hepatic sulfoxidation, as evidenced by <5% degradation in human microsomal assays.

Table 2: Comparative Properties of Heterocyclic Linkages

Linker Type Bond Length (Å) LogP Contribution Metabolic Liability
Thioethanone 1.81 (C-S) +0.7 Low (t1/2 > 6h)
Ethylene 1.54 (C-C) +0.3 High (β-oxidation)
Amide 1.32 (C-N) -1.2 Moderate (proteolysis)

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3OS2/c1-12-9-18(14(3)26(12)17-7-5-16(23)6-8-17)19(27)10-28-21-20-13(2)15(4)29-22(20)25-11-24-21/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQNLFJJEHQQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CSC3=NC=NC4=C3C(=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3OSC_{16}H_{16}ClN_{3}OS, with a molecular weight of approximately 335.83 g/mol. The structure features a pyrrole moiety substituted with a chlorophenyl group and a thienopyrimidine derivative, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to the one often exhibit significant antimicrobial properties. For instance, studies on related pyrrole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Compound Activity Target Organisms
Pyrrole Derivative AAntibacterialE. coli, S. aureus
Pyrrole Derivative BAntifungalC. albicans

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrrole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research has shown that certain thienopyrimidine derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of signaling pathways involved in cell cycle regulation.

Enzyme Inhibition

Preliminary studies on related compounds indicate that they may act as enzyme inhibitors. For example, some pyrrole-based compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.

Case Studies

  • Antibacterial Activity Study
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of a series of pyrrole derivatives similar to the target compound. Results indicated that compounds with a chlorophenyl substituent exhibited superior activity against resistant strains of E. coli and S. aureus.
  • Anticancer Activity Evaluation
    In vitro assays conducted on human cancer cell lines demonstrated that thienopyrimidine derivatives could significantly reduce cell viability through apoptosis induction mechanisms. The study highlighted the importance of the thieno[2,3-d]pyrimidine moiety in enhancing anticancer activity.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes.
  • Enzyme Interaction : The presence of the thieno[2,3-d]pyrimidine structure may facilitate binding to active sites on enzymes like AChE.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

1-{2,5-Dimethyl-1-[3-(Trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
  • Structural Differences: Replaces 4-chlorophenyl with 3-(trifluoromethyl)phenyl, increasing electron-withdrawing effects. Cyclopenta[4,5]thieno[2,3-d]pyrimidine replaces the simpler thienopyrimidine, adding a fused cyclopentane ring .
  • Impact on Properties :
    • LogP : Higher lipophilicity (predicted LogP = 4.2 vs. 3.8 for the target compound) due to the trifluoromethyl group .
    • Bioactivity : The cyclopentane fusion may restrict conformational flexibility, altering binding kinetics .
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Structural Differences: Features a pyrazolo[3,4-d]pyrimidine core instead of thienopyrimidine. Includes a chromen-4-one system absent in the target compound .
  • Impact on Properties: Solubility: The chromenone moiety increases polarity, improving aqueous solubility (measured LogS = -3.5 vs. -4.1 for the target compound) . Kinase Selectivity: Pyrazolopyrimidines are established kinase inhibitors (e.g., JAK2/STAT3 pathways), suggesting divergent therapeutic applications .

Functional Group Comparisons

Dihydropyrimidin-2(1H)-thione Derivatives
  • Example: 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone .
  • Key Differences: Lacks the pyrrole and thienopyrimidine systems but shares a sulfur atom in the thione group.
  • Bioactivity :
    • Demonstrated antibacterial activity (MIC = 8 µg/mL against S. aureus) and antifungal effects (MIC = 16 µg/mL against C. albicans), highlighting the role of sulfur in antimicrobial potency .

Data Tables

Table 1: Physicochemical and Bioactivity Comparison

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Bioactivity
Target Compound ~500* 4-Chlorophenyl, 5,6-dimethylthienopyrimidine 3.8 Kinase inhibition (hypothesized)
1-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-[(2-methylcyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone 501.597 3-Trifluoromethylphenyl, cyclopentathienopyrimidine 4.2 Undisclosed (structural analog)
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 516.1 Pyrazolopyrimidine, chromenone 2.9 Kinase inhibition (JAK2/STAT3)
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone 262.35 Dihydropyrimidinethione 1.5 Antibacterial, antifungal

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthesis : The target compound likely employs Suzuki-Miyaura cross-coupling for aryl-pyrrole linkage, similar to methods in .
  • Crystallography: SHELXL () is critical for resolving thienopyrimidine conformations, aiding in structure-activity relationship (SAR) studies .
  • Biological Relevance: The thienopyrimidine-thio group may mimic ATP-binding motifs in kinases, analogous to pyrazolopyrimidine inhibitors .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and nucleophilic substitution. For example:

  • Step 1 : Preparation of the pyrrole core via cyclocondensation of 4-chlorophenylhydrazine with diketones or β-ketoesters under acidic conditions .
  • Step 2 : Thioether formation by reacting the pyrrole intermediate with a thiolated thienopyrimidine derivative. This step often uses base catalysts (e.g., K₂CO₃) in polar aprotic solvents like DMF to facilitate nucleophilic substitution at the pyrimidine sulfur position .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC. Yields can vary (e.g., 72% in analogous thienopyrimidine syntheses) depending on steric hindrance and solvent choice .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to assign proton environments (e.g., distinguishing methyl groups on the pyrrole at δ ~2.35–2.58 ppm and aromatic protons at δ ~7.2–8.57 ppm). DMSO-d₆ is a common solvent for resolving exchangeable protons .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ ions observed at m/z 361.0 for related compounds) and purity .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for sterically crowded regions like the thienopyrimidine-pyrrole junction. SHELXL is widely used for refinement .

Advanced Research Questions

Q. How can discrepancies in NMR data for proton environments be resolved?

Discrepancies in aromatic proton assignments (e.g., overlapping signals in the pyrrole and thienopyrimidine regions) require:

  • 2D NMR (COSY, HSQC) : To correlate coupled protons and resolve ambiguities in splitting patterns .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation in the thioether linkage) .
  • Comparative Analysis : Cross-referencing with analogous compounds (e.g., 5-(4-fluorophenyl)-thienopyrimidinones) to identify characteristic shifts .

Q. What challenges arise in crystallizing this compound, and how can SHELXL refinement be optimized?

  • Challenges : Low solubility in common solvents and polymorphism due to flexible thioether bonds.
  • Solutions :
    • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
    • In SHELXL, employ TWIN commands for handling twinned crystals and ISOR restraints to model anisotropic displacement parameters for chlorophenyl groups .
    • Validate hydrogen bonding networks using PLATON to ensure geometric accuracy .

Q. How does the 4-chlorophenyl group influence reactivity in nucleophilic substitutions?

The electron-withdrawing chlorine atom activates the phenyl ring toward electrophilic attack but may deactivate adjacent positions. For example:

  • Steric Effects : The 4-chloro substituent directs nucleophilic substitution (e.g., thiolation) to the para position on the pyrrole, as observed in related syntheses .
  • Electronic Effects : Enhanced stability of intermediates via resonance with the chlorophenyl ring, improving yields in Suzuki-Miyaura couplings .

Q. How can degradation of the thioether linkage during prolonged storage be mitigated?

  • Storage Conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Stabilizers : Add radical scavengers like BHT (butylated hydroxytoluene) in stock solutions.
  • Kinetic Monitoring : Track degradation via HPLC-UV at 254 nm, referencing control samples stored under varying conditions .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Antimicrobial Assays : Broth microdilution (e.g., against S. aureus or E. coli) with MIC values determined using resazurin dye .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) with ATP-competitive controls.
  • Cytotoxicity : MTT assays on HEK-293 cells, normalizing to untreated controls to calculate IC₅₀ .

Q. How can computational modeling guide modification of the thienopyrimidine moiety?

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), focusing on hydrogen bonds with the pyrimidine N1 atom.
  • QSAR Analysis : Correlate substituent electronegativity (e.g., methyl vs. chloro groups) with bioactivity to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability of the thioether linkage in aqueous environments using GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.